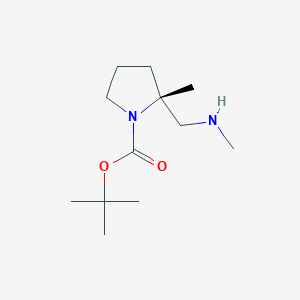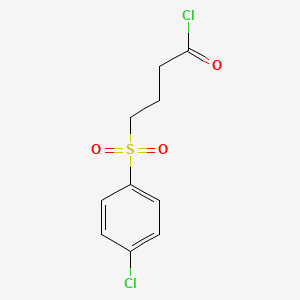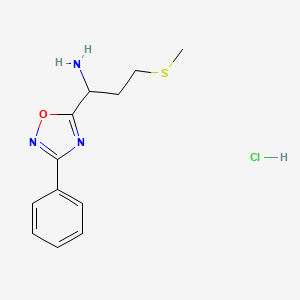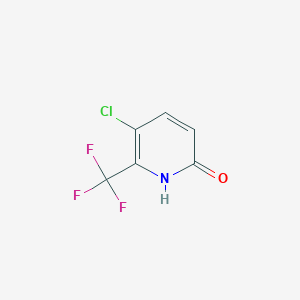
(2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine
Vue d'ensemble
Description
(2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine, also known as Boc-Pyrrolidine-2-Methyl-2-(Methylaminomethyl), is a chiral amino acid derivative that is used in a variety of applications in synthetic chemistry. It is a valuable building block for peptide synthesis, and has been used in the preparation of a number of pharmaceuticals and biotechnological products such as antibodies and enzymes. Boc-Pyrrolidine-2-Methyl-2-(Methylaminomethyl) is also used in the synthesis of peptide analogues and peptidomimetics.
Applications De Recherche Scientifique
Configurational Stability in Organic Synthesis
- Application : (2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine and its derivatives are used in organic synthesis, particularly in the study of configurational stability. Elworthy and Meyers (1994) explored the stability of α-lithio pyrrolidine derivatives in the context of generating high enantiomeric purity compounds, which is vital for synthesizing chiral molecules (Elworthy & Meyers, 1994).
Asymmetric Synthesis
- Application : This compound plays a significant role in asymmetric synthesis. Harrison and O'Brien (2001) reported on the asymmetric synthesis of N-substituted pyrrolidines, a process essential for producing optically active compounds (Harrison & O'Brien, 2001).
Enantioselective Catalysis
- Application : The compound is used in enantioselective catalysis, as demonstrated by Wu, Lee, and Beak (1996), who achieved highly enantioselective syntheses of Boc-pyrrolidines. This is crucial in the pharmaceutical industry for creating stereochemically pure compounds (Wu, Lee, & Beak, 1996).
Palladium-Catalyzed Reactions
- Application : Campos et al. (2006) utilized N-Boc-pyrrolidine in palladium-catalyzed α-arylation, a method important in the synthesis of complex organic molecules, including pharmaceuticals (Campos et al., 2006).
Synthesis of Pharmaceutical Compounds
- Application : The compound is integral in synthesizing a variety of pharmaceutical compounds. For instance, Chea and Clive (2015) described its use in the synthesis of (+)-Ipalbidine via radical cyclization, illustrating its application in creating complex molecular architectures found in drugs (Chea & Clive, 2015).
Lithiation-Substitution Reactions
- Application : Sheikh et al. (2012) studied the lithiation-substitution of N-Boc-2-phenylpyrrolidine, which is critical in generating compounds with quaternary stereocenters, often found in bioactive molecules (Sheikh et al., 2012).
Peptide Chemistry
- Application : Doerr and Lubell (2012) synthesized protected enantiopure 2-pyrrolylalanine using (2S)-N-(Boc)-N'-(Phenylsulfonyl)-, a derivative of N-Boc-pyrrolidine. This is significant in peptide chemistry, allowing for the creation of new peptide-based compounds (Doerr & Lubell, 2012).
Propriétés
IUPAC Name |
tert-butyl (2R)-2-methyl-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-12(14,4)9-13-5/h13H,6-9H2,1-5H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLLWEDMAQXEEC-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OC(C)(C)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117417 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-methyl-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine | |
CAS RN |
1407997-83-4 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-methyl-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-methyl-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)
![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)
![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)



![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)
![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)




![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)
![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)